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Compound of Interest
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Cat. No.: B14812039

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization
of sodium choleate in advanced drug delivery systems. Sodium choleate, a bile salt, is a
versatile excipient that has demonstrated significant potential in enhancing the therapeutic
efficacy of various drugs by improving their solubility, stability, and bioavailability.[1][2][3] Its
amphipathic nature allows it to act as a potent solubilizing agent and permeation enhancer,
making it a valuable component in the formulation of nanoparticles, micelles, liposomes, and
other nano-carriers.[1][4]

Applications of Sodium Choleate in Drug Delivery

Sodium choleate has been successfully employed in a range of drug delivery applications,
primarily focused on overcoming the challenges associated with poorly water-soluble drugs
and enhancing their transport across biological membranes.

1.1. Oral Drug Delivery of Poorly Soluble Drugs:

Sodium choleate is extensively used to improve the oral bioavailability of drugs with low
aqueous solubility.[1][5] It achieves this by forming mixed micelles with phospholipids, which
can encapsulate hydrophobic drug molecules, thereby increasing their solubility and dissolution
rate in the gastrointestinal tract.[5]
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o Example Application: Enhancement of the oral bioavailability of Silybin, a hepatoprotective
agent with poor water solubility. Silybin-loaded sodium choleate/phospholipid-mixed
micelles demonstrated a significant increase in bioavailability compared to the free drug.[5]
[6] In a study with dogs, the relative bioavailability of silybin from mixed micelles was 252.0%
compared to a silybin-N-methylglucamine solution.[5][6]

1.2. Tumor-Targeting Drug Delivery:

In oncology, sodium choleate has been incorporated into polymeric micelles to enhance the
delivery of chemotherapeutic agents to tumor tissues.[7][8] The inclusion of sodium choleate
in these formulations can improve drug loading, stability, and circulation time, leading to
increased accumulation of the drug at the tumor site.[7][8]

» Example Application: Paclitaxel (PTX)-loaded micelles formulated with sodium choleate
and mPEG-PDLLA (PTX-CMs) exhibited enhanced tumor-targeting and antitumor efficacy.[7]
[8] These micelles showed a slower drug release profile and higher accumulation in tumor
tissues compared to micelles without sodium choleate.[8] The in vivo plasma AUC of PTX-
CMs was 1.8-fold higher than that of PTX-loaded micelles without sodium choleate and 5.2-
fold higher than that of Taxol®.[8]

1.3. Transdermal and Ocular Drug Delivery:

Sodium choleate also acts as a permeation enhancer in transdermal and ocular drug delivery
systems.[9][10] It is believed to increase the fluidity of the stratum corneum and other biological
membranes, facilitating the passage of drug molecules.[4]

» Example Application: Sodium choleate-modified ethosomes have been developed as
carriers for the transdermal delivery of drugs for the treatment of melanoma.[9] In ocular drug
delivery, liposomes containing bile salts like sodium taurocholate and sodium glycocholate
have shown improved corneal permeation of drugs such as tacrolimus.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing sodium choleate in

various drug delivery systems.

Table 1: Physicochemical Properties of Sodium Choleate-Based Drug Delivery Systems
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Table 2: Pharmacokinetic Parameters of Sodium Choleate-Based Drug Delivery Systems
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Experimental Protocols

This section provides detailed protocols for the preparation and characterization of sodium
choleate-based drug delivery systems.

3.1. Preparation of Paclitaxel-Loaded Sodium Choleate-Enhanced Polymeric Micelles (PTX-
CMs)

This protocol is adapted from a modified titration method.[8]

Materials:

Paclitaxel (PTX)

Monomethoxy poly(ethylene glycol)-block-poly(d,I-lactide) (MPEG-PDLLA)

Sodium Choleate (NaC)

Acetone

Ethanol

Distilled water

Procedure:

o Organic Phase Preparation: Dissolve 2 mg of PTX and 40 mg of mMPEG-PDLLA in 5 mL of
acetone.

e Aqueous Phase Preparation: Dissolve 6 mg of NaC in 6 mL of distilled water. Add 5 mL of
ethanol to the NaC solution (final water:ethanol volume ratio of 6:5).

o Micelle Formation: Under magnetic stirring, add the organic phase dropwise into the
aqueous phase at a rate of 60 mL/h.

e Solvent Removal: Remove the organic solvents (acetone and ethanol) from the mixture
using rotary vacuum evaporation at 37°C.
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o Final Product: The resulting aqueous solution contains the PTX-loaded NaC-mPEG-PDLLA
micelles (PTX-CMs).

3.2. Preparation of Sodium Choleate/Phospholipid-Mixed Micelles

This protocol is based on the thin-film hydration method.[12]

Materials:

Drug (e.g., Silybin)

Sodium Choleate

Phospholipid (e.g., soy phosphatidylcholine)

Methanol

Distilled water or appropriate buffer

Procedure:

Film Formation: Dissolve the drug, sodium choleate, and phospholipid in methanol in a
round-bottom flask.

e Solvent Evaporation: Remove the methanol by rotary vacuum evaporation to form a thin lipid
film on the inner surface of the flask.

e Vacuum Drying: Dry the film under vacuum overnight to remove any residual solvent.

o Hydration: Hydrate the lipid film with a specific volume of distilled water or buffer by rotating
the flask. The hydration temperature should be above the phase transition temperature of the
lipid.

e Sonication (Optional): To obtain smaller and more uniform micelles, the suspension can be
sonicated using a bath or probe sonicator.

3.3. In Vitro Drug Release Study
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A common method for evaluating in vitro drug release from nano-formulations is the dialysis
method.[13]

Materials:

Drug-loaded nano-formulation

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid at
pH 1.2)

Shaking incubator or water bath

Procedure:

o Transfer a known amount of the drug-loaded nano-formulation into a dialysis bag.

o Seal the dialysis bag and immerse it in a known volume of the release medium.

e Maintain the system at 37°C with constant stirring.

o At predetermined time intervals, withdraw a sample of the release medium and replace it
with an equal volume of fresh medium to maintain sink conditions.

e Analyze the drug concentration in the collected samples using a suitable analytical method
(e.g., HPLC, UV-Vis spectrophotometry).

o Calculate the cumulative percentage of drug released over time.

3.4. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly
used to determine the cytotoxicity of drug formulations.[14][15]

Materials:

o Cancer cell line (e.g., MCF-7, A549)
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e Cell culture medium and supplements

e Drug-loaded and empty nano-formulations

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

e Solubilization solution (e.g., DMSO, acidified isopropanol)

o 96-well plates

Procedure:

e Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

o Treat the cells with various concentrations of the drug-loaded nano-formulations, empty
nano-formulations, and free drug for a specified period (e.g., 24, 48, or 72 hours).

 After the incubation period, add MTT solution to each well and incubate for 3-4 hours at
37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

e Remove the medium and add a solubilization solution to dissolve the formazan crystals.

» Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a
microplate reader.

o Calculate the cell viability as a percentage of the untreated control cells.

Visualizations

Diagram 1: Experimental Workflow for Preparation of PTX-CMs
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Preparation of PTX-loaded Sodium Choleate-Enhanced Micelles
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Caption: Workflow for the preparation of paclitaxel-loaded sodium choleate-enhanced
polymeric micelles.

Diagram 2: Experimental Workflow for In Vitro Drug Release Study
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In Vitro Drug Release Protocol (Dialysis Method)
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Caption: General workflow for an in vitro drug release study using the dialysis method.

Diagram 3: Mechanism of Permeation Enhancement by Sodium Choleate
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Proposed Mechanisms of Sodium Choleate as a Permeation Enhancer
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Caption: Proposed mechanisms for the permeation-enhancing effect of sodium choleate
across biological membranes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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